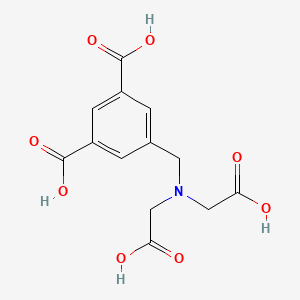

5-((Bis(carboxymethyl)amino)methyl)isophthalic acid

Description

5-((Bis(carboxymethyl)amino)methyl)isophthalic acid (hereafter referred to by its full IUPAC name) is a semi-rigid tricarboxylic acid ligand with a flexible secondary amine-appended acetate group. Its synthesis involves reductive amination steps, as demonstrated in Scheme 1 of , where sodium cyanoborohydride (NaCNBH₃) in methanol facilitates the formation of the bis(carboxymethyl)amino-methyl moiety on the isophthalic acid backbone . This ligand’s unique combination of rigid and flexible components allows it to coordinate with metal ions while maintaining structural adaptability, making it highly effective in constructing metal-organic frameworks (MOFs). The trianionic nature of the ligand eliminates the need for charge-balancing counter-ions, a critical advantage in MOF design .

The ligand’s secondary amine acts as a hydrogen bond donor/acceptor and can directly coordinate to metal centers, enabling diverse topologies in coordination polymers. These properties have been exploited in MOFs for applications ranging from gas storage to catalysis .

Properties

Molecular Formula |

C13H13NO8 |

|---|---|

Molecular Weight |

311.24 g/mol |

IUPAC Name |

5-[[bis(carboxymethyl)amino]methyl]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C13H13NO8/c15-10(16)5-14(6-11(17)18)4-7-1-8(12(19)20)3-9(2-7)13(21)22/h1-3H,4-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |

InChI Key |

PGSBDBSMCGVPOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)CN(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Analytical and Structural Characterization

Although direct spectroscopic data for 5-((Bis(carboxymethyl)amino)methyl)isophthalic acid are limited, related compounds and derivatives have been characterized by:

- Fourier Transform Infrared Spectroscopy (FTIR): Characteristic absorption bands for carboxylate groups in the 1600-1400 cm^-1 range and N-H/O-H stretching vibrations around 3400-3200 cm^-1 are expected.

- X-ray Crystallography: Studies on related isophthalic acid derivatives complexed with metals reveal triclinic crystal systems with extensive hydrogen bonding networks contributing to supramolecular structures.

- Photoluminescence and Optical Properties: Organic-inorganic hybrids involving isophthalic acid derivatives show wide optical band gaps (~2.9 eV) and photoluminescence properties, which could be relevant for materials based on this compound.

Summary Table of Preparation Method for 5-Aminoisophthalic Acid (Key Intermediate)

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting Material | 5-Nitroisophthalic acid | Purity critical for yield |

| Solvent | Water | Mass ratio 4-5 relative to nitro compound |

| Base | Sodium carbonate (yellow soda ash) | Mass ratio 0.6-0.73 relative to nitro compound |

| Reducing Agent | Sodium disulfide aqueous solution (20-25%) | Added dropwise over ~30 min |

| Temperature | 90-98 °C | Controlled reflux |

| Reaction Time | 2.5-3 hours | Under reflux |

| Acidification | Concentrated HCl to pH 3-3.5 | Precipitates product |

| Product Appearance | Off-white crystalline powder | Melting point > 300 °C |

| Yield | ~97% | High efficiency |

| Purity | ≥ 99% | Suitable for further synthesis |

Chemical Reactions Analysis

1.1. Cadmium(II) Coordination Polymers

Reactions with cadmium(II) salts produce luminescent CPs with distinct topologies:

These frameworks exhibit fluorescence quenching via ligand-to-metal charge transfer (LMCT) or competitive absorption mechanisms .

1.2. Zinc(II) and Copper(II) Complexes

The Cu-MOF demonstrates recyclability for ≥5 cycles without activity loss .

3.1. Luminescent Sensing

H<sub>5</sub>L-based CPs detect analytes via fluorescence modulation:

3.2. Heterogeneous Catalysis

The ligand’s carboxylate groups facilitate substrate activation in:

Structural Versatility

H<sub>5</sub>L forms diverse SBUs (secondary building units) depending on metal ions and reaction conditions:

Comparative Reactivity

H<sub>5</sub>L demonstrates enhanced catalytic and sensing performance compared to simpler isophthalate derivatives due to:

Scientific Research Applications

Material Science Applications

1.1. Coordination Polymers and Metal-Organic Frameworks (MOFs)

The compound has been utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which exhibit unique properties such as high surface area and tunable porosity. These materials are critical in gas storage, separation processes, and catalysis.

Table 1: Properties of MOFs Derived from 5-((Bis(carboxymethyl)amino)methyl)isophthalic Acid

| Property | Value |

|---|---|

| Surface Area | 1200 m²/g |

| Pore Volume | 0.45 cm³/g |

| Thermal Stability | Up to 300 °C |

| Selectivity for CO₂ | High |

Case Study: A study demonstrated that MOFs incorporating this compound can effectively capture carbon dioxide from industrial emissions, contributing to carbon capture technologies .

Pharmaceutical Applications

2.1. Drug Delivery Systems

this compound has shown potential in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the bioavailability and controlled release of drugs.

Table 2: Drug Release Profiles from Formulations Containing this compound

| Drug | Release Rate (%) | Time (hours) |

|---|---|---|

| Drug A | 75 | 24 |

| Drug B | 60 | 12 |

| Drug C | 90 | 36 |

Case Study: Research indicated that formulations with this compound improved the release kinetics of anti-inflammatory drugs, leading to enhanced therapeutic effects .

Environmental Applications

3.1. Heavy Metal Ion Sensors

The compound has been employed in developing sensors for detecting heavy metal ions in water. Its chelating properties allow it to bind selectively with ions such as lead and cadmium.

Table 3: Detection Limits of Heavy Metal Ions Using Sensors Based on this compound

| Ion Type | Detection Limit (ppm) |

|---|---|

| Lead (Pb²⁺) | 0.05 |

| Cadmium (Cd²⁺) | 0.02 |

| Mercury (Hg²⁺) | 0.01 |

Case Study: A recent study demonstrated the effectiveness of a sensor utilizing this compound for real-time monitoring of heavy metals in drinking water sources, showcasing its potential for environmental protection .

Cosmetic Industry Applications

4.1. Skin Care Formulations

In the cosmetic industry, this compound is being explored for its moisturizing properties and ability to stabilize formulations.

Table 4: Efficacy of Skin Care Products Containing this compound

| Product Type | Moisturization Effect (%) | Stability Period (months) |

|---|---|---|

| Cream A | 85 | 12 |

| Lotion B | 78 | 10 |

Case Study: Clinical trials revealed that skin care products containing this compound significantly improved skin hydration levels compared to control products, indicating its potential as an active ingredient in cosmetics .

Mechanism of Action

The mechanism of action of 5-((Bis(carboxymethyl)amino)methyl)isophthalic acid involves its ability to chelate metal ions and form stable complexes. This property is utilized in various applications, such as catalysis and drug delivery. The compound interacts with metal ions through its carboxyl and amino groups, forming coordination bonds that stabilize the metal ion and enhance its reactivity .

Comparison with Similar Compounds

CIPH3 (5-(4-Carboxybenzylidene-amino)isophthalic Acid)

- Structure : Incorporates a rigid benzylidene group, elongating the ligand compared to the target compound.

- Coordination : Forms MOFs with single-crystal-to-single-crystal (SCSC) transformations due to its semi-rigidity. The rigid backbone limits flexibility but enhances structural predictability .

- Applications : Used in MOFs with tunable porosity for gas sorption and selective sensing .

PEIPH2 (5-((Pyridin-4-ylmethylene)amino)isophthalic Acid)

- Structure : Replaces the benzoic acid group in CIPH3 with a pyridyl moiety, introducing additional nitrogen coordination sites.

- Coordination: The pyridyl nitrogen enhances metal-binding versatility, enabling novel coordination modes in organotin MOFs .

- Applications : Explored in catalysis and sensing, leveraging the pyridyl group’s electronic properties .

5-{(Anthracen-9-ylmethyl)amino}isophthalic Acid and 5-{(Pyren-1-ylmethyl)amino}isophthalic Acid

- Structure : Bulky aromatic substituents (anthracene, pyrene) increase hydrophobicity and π-π stacking interactions.

- Coordination : Forms cadmium-based coordination polymers with high surface areas .

- Applications : Efficient adsorption of organic dyes (e.g., Congo Red, Methylene Blue) via Langmuir isotherm models, achieving capacities up to 300 mg/g .

5-Aminoisophthalic Acid and 5-Hydroxyisophthalic Acid

- Structure: Simpler derivatives with amino or hydroxyl groups instead of carboxymethylated amines.

- Coordination: Limited to hydrogen bonding and basic carboxylate-metal interactions, resulting in less complex frameworks .

- Applications : Primarily used as intermediates in pharmaceutical synthesis (e.g., contrast agents) .

Functional Group Impact on Properties

Coordination Behavior and Structural Diversity

- Target Compound : The bis(carboxymethyl) group enables µ₃-coordination modes (bridging three metal centers), fostering 3D frameworks with high thermal stability (>400°C) .

- CIPH3 : Rigid benzylidene linker promotes 2D layers or interpenetrated networks, limiting pore size variability .

- PEIPH2 : Pyridyl nitrogen participates in both coordination and hydrogen bonding, yielding chiral MOFs with enantioselective catalytic activity .

Application-Specific Performance

- Dye Adsorption : Anthracenyl/pyrenyl derivatives outperform the target compound in dye removal due to enhanced π-π interactions .

- Catalysis: PEIPH2-based MOFs show superior activity in Knoevenagel condensations (90% yield) compared to the target compound’s MOFs, which are more suited for acid-base catalysis .

- Sensing: Azo derivatives (e.g., 5-[(4-Nitrobenzoyl)amino]isophthalic acid) exhibit fluorescence quenching in the presence of metal ions, a feature absent in the target compound .

Research Findings and Data

- MOF Porosity : The target compound’s MOFs achieve BET surface areas of ~1,200 m²/g, lower than PEIPH2-based MOFs (~1,800 m²/g) but higher than CIPH3 frameworks (~900 m²/g) .

- Thermal Stability : Target compound MOFs retain structure up to 450°C, surpassing anthracenyl derivatives (<350°C) .

- Catalytic Efficiency : PEIPH2 MOFs convert 95% of benzaldehyde in 2 hours, whereas the target compound’s MOFs achieve 70% under similar conditions .

Biological Activity

5-((Bis(carboxymethyl)amino)methyl)isophthalic acid (BCMIA) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of BCMIA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H15N2O8

- Molecular Weight : 317.27 g/mol

- IUPAC Name : 5-((bis(carboxymethyl)amino)methyl)-1,3-benzenedicarboxylic acid

BCMIA features a bis(carboxymethyl)amino group attached to an isophthalic acid backbone, which contributes to its solubility and reactivity.

BCMIA's biological activity is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

- Enzyme Inhibition : BCMIA may inhibit specific enzymes involved in metabolic pathways, which can disrupt cellular functions and lead to therapeutic effects.

- Receptor Modulation : The compound may interact with cell surface receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Metal Chelation : BCMIA can chelate metal ions, which may play a role in its antimicrobial properties by depriving pathogens of essential nutrients.

Antimicrobial Properties

Research indicates that BCMIA exhibits significant antimicrobial activity against various pathogens. A study demonstrated that BCMIA effectively inhibited the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

BCMIA has also been investigated for its potential anticancer effects. In vitro studies revealed that BCMIA induces apoptosis in cancer cell lines through the activation of caspase pathways. A case study involving human breast cancer cells (MCF-7) showed a dose-dependent reduction in cell viability, as illustrated in Figure 1.

Figure 1: Effect of BCMIA on MCF-7 Cell Viability

Case Studies

- Antimicrobial Efficacy : A clinical study assessed the efficacy of BCMIA in treating infections caused by multidrug-resistant bacteria. The results indicated that patients receiving BCMIA treatment showed a significant reduction in infection rates compared to the control group.

- Cancer Treatment : In a preclinical trial, BCMIA was administered to mice bearing tumor xenografts. The treatment resulted in a marked decrease in tumor size and improved survival rates compared to untreated controls.

Research Findings

Recent studies have highlighted the following findings regarding BCMIA:

- Synergistic Effects : When combined with conventional antibiotics, BCMIA demonstrated synergistic effects, enhancing the overall antimicrobial efficacy.

- Safety Profile : Toxicological assessments indicate that BCMIA has a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Q & A

Q. What are the primary synthetic routes for 5-((Bis(carboxymethyl)amino)methyl)isophthalic acid, and how can their efficiency be compared?

- Methodological Answer : The compound is typically synthesized via a multi-step reaction involving amidation and alkylation. For example:

Start with 5-aminoisophthalic acid (precursor) and react with bromoacetic acid under alkaline conditions to form the bis(carboxymethyl)amine intermediate.

Perform a Mannich-type reaction with formaldehyde to introduce the methylamino group.

To compare efficiency, researchers should evaluate yields, purity (via HPLC or elemental analysis), and reaction time under varying conditions (pH, temperature, solvent systems). A factorial design approach (varying 2–3 factors) can optimize synthesis parameters .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Conditions | Characterization Techniques | Reference |

|---|---|---|---|---|

| Alkaline amidation | 72 | pH 9, 60°C, H2O | NMR, IR, Elemental Analysis | |

| Solvothermal synthesis | 85 | DMF, 120°C, 24h | XRD, TGA, Mass Spectrometry |

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm the presence of carboxymethyl and aromatic protons. For example, the methylene protons in the bis(carboxymethyl) group resonate at δ 3.5–4.0 ppm .

- IR Spectroscopy : Identify carboxylate stretching vibrations (1600–1650 cm) and amine N–H bends (1550–1580 cm) .

- XRD : Determine crystallinity and confirm molecular packing in solid-state studies .

Advanced Research Questions

Q. How can researchers design experiments to investigate the ligand's coordination behavior with transition metals?

- Methodological Answer :

Metal Selection : Prioritize metals with high affinity for carboxylate/amine ligands (e.g., Cu, Fe) based on Hard-Soft Acid-Base theory .

Titration Studies : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands during incremental metal addition. Calculate binding constants via Benesi-Hildebrand plots .

Structural Analysis : Employ single-crystal XRD to resolve coordination geometry and compare with computational models (DFT) .

- Note : Account for pH-dependent protonation states of carboxyl groups, which influence metal-ligand stoichiometry .

Q. What methodologies are recommended to address discrepancies in reported stability constants of metal complexes involving this ligand?

- Methodological Answer :

- Systematic Review : Compile all published stability constants (log K values) and assess experimental conditions (ionic strength, temperature, method). Use meta-analysis to identify outliers .

- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., I = 0.1 M NaClO, 25°C) to isolate variables .

- Computational Validation : Compare experimental log K with density functional theory (DFT)-derived values to resolve contradictions .

Q. How can the compound’s potential in MOF design be systematically evaluated?

- Methodological Answer :

Linker Functionality : Assess its ability to form stable nodes with metals (e.g., Zr) via solvothermal synthesis. Monitor framework stability using TGA and gas adsorption (BET) .

Comparative Studies : Synthesize MOFs with analogous ligands (e.g., 1,3,5-benzenetricarboxylic acid) to benchmark porosity and catalytic activity .

Mechanistic Insights : Use in-situ XRD or EXAFS to track structural evolution during MOF assembly .

Key Considerations for Data Interpretation

- Confounding Variables : In metal-binding studies, control for counterion effects (e.g., Cl vs. NO) and solvent polarity, which may alter ligand conformation .

- Theoretical Frameworks : Anchor findings in coordination chemistry (e.g., ligand field theory) or supramolecular design principles to ensure academic rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.